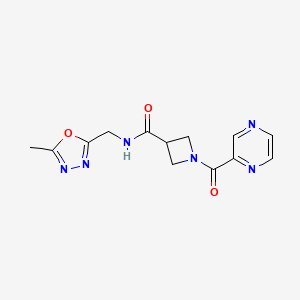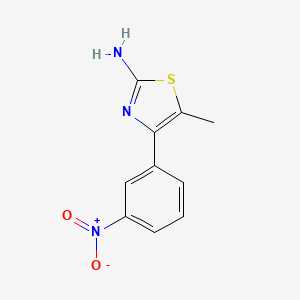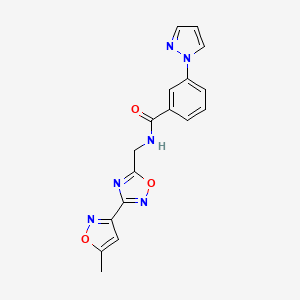![molecular formula C23H20F3N3O3S2 B2923811 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 362501-97-1](/img/structure/B2923811.png)
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been studied for their potential as EZH2 inhibitors .
Synthesis Analysis
The synthesis of these compounds involves structural modifications of tazemetostat . The exact method for the synthesis of this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thieno[3,2-d]pyrimidine core, an ethoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Compounds within the thieno[3,2-d]pyrimidine class have been synthesized and evaluated for their antitumor activities. These compounds, through varying functional group modifications, have demonstrated potent anticancer activities against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, showcasing their potential as novel anticancer agents. The synthetic methodologies afford the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of antitumor efficacy (Hafez & El-Gazzar, 2017).
Antimicrobial Applications
Newly synthesized thieno[3,2-d]pyrimidine derivatives have been reported to possess significant antimicrobial activities. These activities span across various bacterial and fungal strains, indicating the compounds' broad-spectrum potential in combating microbial infections. Such findings underscore the versatility of thieno[3,2-d]pyrimidines in medicinal chemistry, particularly in designing new antibiotics or antifungal agents (Wardkhan et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern of histones is altered, leading to changes in the expression of various genes. This can have downstream effects on cellular processes such as cell growth and differentiation .
Pharmacokinetics
Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and selectivity, but further studies are needed to confirm these properties.
Result of Action
The inhibition of EZH2 by this compound can lead to significant changes in cell morphology and induce apoptosis in a concentration-dependent manner . It can also inhibit cell migration . These effects suggest that the compound could have potential as a therapeutic agent for certain types of cancer .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may act as an inhibitor of EZH2, a critical enzyme involved in histone methylation . This interaction could potentially influence a wide range of biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to have antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It appears to induce apoptosis in these cells in a concentration-dependent manner and inhibit their migration .
Molecular Mechanism
Its inhibitory effects on EZH2 suggest that it may exert its effects by binding to this enzyme and preventing it from carrying out its normal function of adding methyl groups to histones .
Metabolic Pathways
Given its potential interaction with EZH2, it may be involved in pathways related to histone methylation .
Subcellular Localization
Given its potential interaction with EZH2, it may be localized to the nucleus where histone methylation occurs .
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S2/c1-2-32-15-9-7-14(8-10-15)29-21(31)20-18(11-12-33-20)28-22(29)34-13-19(30)27-17-6-4-3-5-16(17)23(24,25)26/h3-10H,2,11-13H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSDUJEZXUFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)
![4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2923730.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)


![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)

![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)

![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)